molecular formula C13H16N2O2 B3985109 N-allyl-N'-(2-ethylphenyl)ethanediamide

N-allyl-N'-(2-ethylphenyl)ethanediamide

Cat. No. B3985109
M. Wt: 232.28 g/mol
InChI Key: SLLODBYSMFLETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-ethylphenyl)ethanediamide, also known as AEE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AEE is a derivative of ethylenediamine, and its structure contains an allyl group and an ethylphenyl group.

Mechanism of Action

The mechanism of action of N-allyl-N'-(2-ethylphenyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the process of tumor invasion and metastasis. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has anti-tumor, anti-inflammatory, and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-N'-(2-ethylphenyl)ethanediamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a variety of potential applications in scientific research, which makes it a versatile compound for experimentation. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving N-allyl-N'-(2-ethylphenyl)ethanediamide. One area of research could be the development of this compound-based chemotherapeutic agents for the treatment of cancer. Another area of research could be the development of this compound-based treatments for neurological disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Scientific Research Applications

N-allyl-N'-(2-ethylphenyl)ethanediamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor effects in vitro and in vivo, and it has been suggested that it could be used as a potential chemotherapeutic agent. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of conditions.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-9-14-12(16)13(17)15-11-8-6-5-7-10(11)4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLODBYSMFLETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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